
tert-Butyl (1-isopropylpiperidin-4-yl)carbamate
Overview
Description
Chemical Name: tert-Butyl (1-isopropylpiperidin-4-yl)carbamate Synonyms: (1-Isopropyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester CAS Number: 534595-60-3 Molecular Formula: C₁₄H₂₈N₂O₂ Molar Mass: 256.38 g/mol
This compound belongs to the class of carbamate-protected piperidine derivatives. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, a common strategy in organic synthesis to prevent unwanted side reactions during multi-step syntheses.
Preparation Methods
Reaction Overview
The synthesis of tert-butyl (1-isopropylpiperidin-4-yl)carbamate typically involves the following steps:
- Starting Materials : The process often begins with 4-N-Boc-aminopiperidine or similar piperidine derivatives.
- Reagents : Sodium cyanoborohydride, acetic acid, and methanol are commonly used.
- Reaction Conditions : Reactions are generally conducted at room temperature (~20°C) for extended periods (e.g., 16 hours).
Key Synthesis Method
Reduction with Sodium Cyanoborohydride
This method is one of the most common approaches for synthesizing this compound.
Reaction Details:
- Reagents : Sodium cyanoborohydride and acetic acid in methanol.
- Temperature : Ambient conditions (~20°C).
- Duration : 16 hours.
- Yield : Approximately 80%.
Procedure:
- Combine the piperidine derivative with sodium cyanoborohydride in a methanol solution.
- Add acetic acid to facilitate the reaction.
- Stir the mixture at room temperature for 16 hours.
- Purify the product using standard extraction and crystallization techniques.
Alternative Methods
Boc Protection and Alkylation
An alternative involves protecting the amine group with a Boc (tert-butoxycarbonyl) group followed by alkylation.
Reaction Details:
- Starting Material : 4-N-Boc-Aminopiperidine.
- Reagents : Acetone as a solvent and alkylating agent.
- Conditions : Mild temperature control with phase-transfer catalysis.
Procedure:
- Protect the amine group of piperidine using Boc anhydride in the presence of a base like triethylamine.
- React the Boc-protected piperidine with acetone under controlled conditions to introduce the isopropyl group.
- Purify the final product using recrystallization.
Comparative Analysis of Methods
Method | Reagents | Conditions | Yield | Advantages |
---|---|---|---|---|
Sodium Cyanoborohydride Reduction | Sodium cyanoborohydride, acetic acid, methanol | Room temperature, 16 h | ~80% | High yield, simple reaction setup |
Boc Protection and Alkylation | Boc-protected piperidine, acetone | Mild temperature | Moderate | Versatile for other derivatives |
Notes on Optimization
To improve yield and purity:
- Use high-purity starting materials to minimize side reactions.
- Control reaction temperature precisely to avoid decomposition of intermediates.
- Employ advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-isopropylpiperidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxides and other oxygen-containing derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Tert-Butyl (1-isopropylpiperidin-4-yl)carbamate has the molecular formula and a molecular weight of 256.39 g/mol. The compound features a tert-butyl group, an isopropyl group, and a piperidine ring, which contribute to its unique chemical behavior and biological activity.
Antibacterial Activity
One of the most notable applications of this compound is its strong antibacterial properties. Research indicates that it exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The compound shows effective bactericidal action at low concentrations comparable to last-resort antibiotics like vancomycin and linezolid .
Drug Development
The compound serves as an important intermediate in the synthesis of various pharmacologically active molecules. Its structural characteristics allow it to be utilized in the development of anticancer drugs and neuroactive substances. The ability to modify its structure further enhances its utility in creating derivatives with distinct biological activities .
Organic Synthesis
This compound is employed as a building block in organic synthesis due to its functional groups that facilitate various chemical reactions. It can be used in the synthesis of more complex organic molecules, making it a valuable tool for chemists.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against biofilm-forming strains of Staphylococcus epidermidis. The compound was found to inhibit biofilm formation at concentrations as low as 0.78 μg/mL, showcasing its potential as a therapeutic agent against persistent bacterial infections .
Case Study 2: Synthesis of Drug Candidates
In another research initiative focused on synthesizing G9a inhibitors, this compound was utilized as a precursor for developing compounds that selectively inhibit histone methylation. This application underscores the compound's significance in epigenetic drug discovery, particularly for cancer therapies .
Mechanism of Action
The mechanism of action of tert-Butyl (1-isopropylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-butyl (1-isopropylpiperidin-4-yl)carbamate with analogous carbamate derivatives, focusing on structural features, synthetic routes, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents/Modifications |
---|---|---|---|---|
This compound | 534595-60-3 | C₁₄H₂₈N₂O₂ | 256.38 | Piperidine ring, isopropyl-N, Boc protection |
tert-Butyl [(1R,3S)-3-hydroxycyclopentyl]carbamate | 225641-84-9 | C₁₁H₂₁NO₃ | 215.29 | Cyclopentane ring, hydroxyl, Boc protection |
tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate | 33048-52-1 | C₁₇H₂₃ClN₄O₃ | 366.85 | Piperidine ring, 2-chloronicotinoyl, methyl-Boc |
tert-Butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate | Not provided | C₂₂H₃₃ClIN₅O₃ | 596.89 | Cyclohexane, methoxy, halogenated pyrimidine |
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate | Not provided | C₂₁H₂₆N₂O₃ | 354.45 | Biphenyl, hydroxyl, Boc protection |
Key Comparative Insights
Core Structure Variations: The target compound features a piperidine ring, while analogs like tert-butyl [(1R,3S)-3-hydroxycyclopentyl]carbamate (CAS 225641-84-9) utilize a cyclopentane backbone . Cyclopentane derivatives often exhibit distinct conformational flexibility and metabolic stability compared to piperidine-based structures. Substituents such as the 2-chloronicotinoyl group (in CAS 33048-52-1) introduce electron-withdrawing effects, enhancing electrophilic reactivity for coupling reactions .
Functional Group Impact: Hydroxyl groups (e.g., in CAS 225641-84-9) improve aqueous solubility via hydrogen bonding but may reduce membrane permeability .
Synthetic Routes: The target compound and analogs like tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate () are synthesized via Boc-protection strategies, often employing coupling reagents such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) for amide bond formation . Chloronicotinoyl derivatives (e.g., CAS 33048-52-1) require additional steps for acyl group introduction, increasing synthetic complexity .
Physicochemical Properties: Lipophilicity: The trifluoromethyl group in analogs like tert-butyl [(1R,3S)-3-({4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}carbonyl)cyclopentyl]carbamate () significantly enhances lipophilicity, favoring blood-brain barrier penetration .
Biological Activity
Tert-butyl (1-isopropylpiperidin-4-yl)carbamate is an organic compound with significant implications in medicinal chemistry and pharmacology. Its structure features a piperidine ring, which is known for its biological activity, particularly in the development of neuroactive agents and potential therapeutic applications.
- Molecular Formula : C13H26N2O2
- Molar Mass : 242.36 g/mol
- Solubility : Soluble in organic solvents such as methanol and chloroform, which enhances its bioavailability in biological systems.
This compound exhibits various biological activities through its interaction with specific molecular targets:
- Acetylcholinesterase Inhibition : Similar to other carbamate derivatives, it may inhibit acetylcholinesterase, an enzyme crucial for neurotransmitter regulation. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures can protect neuronal cells from apoptosis induced by amyloid-beta peptides, a hallmark of Alzheimer's pathology.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways in the central nervous system, potentially reducing neuroinflammation associated with neurodegenerative diseases.
In Vitro Studies
A study investigating the effects of similar piperidine-based compounds on astrocyte cells demonstrated that these compounds could significantly improve cell viability in the presence of toxic amyloid-beta peptides. Specific findings include:
- Cell Viability : In the presence of amyloid-beta 1-42, treated astrocytes showed improved viability (62.98 ± 4.92%) compared to untreated controls (43.78 ± 7.17%) when co-treated with the compound at 100 μM concentration .
- Cytokine Modulation : The treatment resulted in decreased levels of pro-inflammatory cytokines like TNF-α, suggesting an anti-inflammatory mechanism .
Pharmacokinetic Profile
The pharmacokinetics of this compound indicate favorable absorption and distribution characteristics:
Parameter | Value |
---|---|
GI Absorption | High |
Blood-Brain Barrier (BBB) | Yes |
P-glycoprotein Substrate | No |
Log P (Octanol/Water) | 0.59 |
These properties suggest that the compound can effectively reach central nervous system targets, enhancing its therapeutic potential .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other similar compounds based on their pharmacological profiles:
Compound | Acetylcholinesterase Inhibition | Neuroprotective Effect | Anti-inflammatory Activity |
---|---|---|---|
This compound | Moderate | Yes | Yes |
M4 Compound | High | Yes | Moderate |
Other Carbamate Derivatives | Variable | Yes | Variable |
This table illustrates that while this compound has promising activity, other derivatives may exhibit stronger effects depending on their structural modifications .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of tert-Butyl (1-isopropylpiperidin-4-yl)carbamate to improve yield and purity?
- Methodological Answer : Synthesis optimization typically involves multi-step reactions with precise control of reaction conditions. For example, tert-butyl carbamate derivatives are often synthesized via nucleophilic substitution or coupling reactions. Key steps include:
- Using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of the carbamate group.
- Employing coupling agents like HATU or DCC to facilitate amide bond formation.
- Temperature control (e.g., 0–5°C for exothermic steps) to prevent side reactions.
- Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to remove unreacted starting materials .
- Yield Improvement : Scale-up protocols suggest continuous flow reactors for consistent mixing and reduced reaction times, though lab-scale batch reactors remain common .
Q. What are the recommended methods for purifying this compound, and how can common impurities be identified?
- Purification Techniques :
- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals.
- Flash Chromatography : Optimize solvent polarity (e.g., 10–30% ethyl acetate in hexane) to separate carbamate derivatives from by-products.
- Impurity Identification :
- LC-MS : Detect low-molecular-weight impurities (e.g., tert-butyl alcohol from Boc deprotection).
- ¹H/¹³C NMR : Monitor residual solvents (e.g., DMSO-d₆) or unreacted amines by integrating characteristic peaks (e.g., tert-butyl group at δ 1.4 ppm) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Key Techniques :
- ¹H/¹³C NMR : Assign peaks for the piperidinyl (δ 2.5–3.5 ppm), isopropyl (δ 1.0–1.2 ppm), and tert-butyl (δ 1.4 ppm) groups. Cross-validate with 2D NMR (HSQC, HMBC) for connectivity .
- FT-IR : Confirm carbamate C=O stretch (~1680–1720 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <5 ppm error .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve the three-dimensional structure of this compound?
- Methodology :
- Crystal Growth : Use slow vapor diffusion (e.g., hexane/ethyl acetate) to obtain single crystals.
- Data Collection : Synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
- SHELX Workflow :
SHELXD : Solve phase problem via dual-space methods.
SHELXL : Refine coordinates with anisotropic displacement parameters.
Validate using R-factors (<5% for high-quality data) and electron density maps .
- Key Outputs : Bond lengths/angles of the piperidine ring and carbamate group, confirming stereochemistry and conformational stability .
Q. What strategies resolve contradictions in biological activity data across assay conditions?
- Approaches :
- Assay Standardization : Control variables like pH (7.4 for physiological conditions), temperature (37°C), and solvent (≤1% DMSO) to minimize artifacts .
- Dose-Response Curves : Use Hill slopes to assess cooperative binding vs. non-specific interactions.
- Orthogonal Assays : Validate enzyme inhibition via fluorescence polarization and SPR (surface plasmon resonance) .
Q. How can computational modeling predict interaction mechanisms with biological targets?
- Protocol :
Docking Studies (AutoDock Vina) : Dock the compound into target pockets (e.g., kinases, GPCRs) using flexible ligand/rigid receptor models.
MD Simulations (GROMACS) : Simulate binding stability over 100 ns; analyze RMSD/RMSF for conformational shifts.
QM/MM : Calculate binding energy contributions (e.g., hydrogen bonds with piperidine N) .
- Outcome : Predict binding modes and guide SAR (structure-activity relationship) studies for analogs .
Q. Safety and Handling
Q. What are the critical storage and disposal protocols for this compound?
Properties
IUPAC Name |
tert-butyl N-(1-propan-2-ylpiperidin-4-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10(2)15-8-6-11(7-9-15)14-12(16)17-13(3,4)5/h10-11H,6-9H2,1-5H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXBLASQKPONBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609859 | |
Record name | tert-Butyl [1-(propan-2-yl)piperidin-4-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
534595-37-4 | |
Record name | tert-Butyl [1-(propan-2-yl)piperidin-4-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.